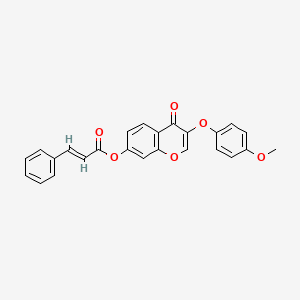

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O6/c1-28-18-8-10-19(11-9-18)30-23-16-29-22-15-20(12-13-21(22)25(23)27)31-24(26)14-7-17-5-3-2-4-6-17/h2-16H,1H3/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHJPTNXIFJAJC-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Chromenone Core

The chromenone scaffold (4-oxo-4H-chromene) serves as the structural backbone of this compound. A widely employed method involves the cyclization of substituted salicylaldehyde derivatives. For example, 2-hydroxy-4-methoxybenzaldehyde undergoes condensation with ethyl acetoacetate in the presence of piperidine as a base catalyst, yielding 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid ethyl ester. Alternative protocols utilize acidic conditions (e.g., sulfuric acid) to promote cyclization, achieving yields of 68–75%.

Key reaction parameters:

- Temperature: 80–100°C

- Solvent: Ethanol or dimethylformamide (DMF)

- Catalysts: Piperidine (5 mol%) or H₂SO₄ (10 wt%)

Esterification with Cinnamic Acid Derivatives

The final step involves esterification of the 7-hydroxy group with cinnamic acid. This is achieved through Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Procedure:

- Activate cinnamic acid (1.5 eq) with DCC (1.2 eq) and DMAP (0.1 eq) in dichloromethane (DCM) at 0°C for 30 minutes.

- Add the chromenone intermediate (1 eq) and stir at room temperature for 24 hours.

- Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1), yielding 58–65%.

Alternative methods:

- Mitsunobu reaction: Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine, but requires anhydrous tetrahydrofuran (THF).

- Enzyme-catalyzed esterification: Lipases (e.g., Candida antarctica) in non-polar solvents, offering greener chemistry but lower yields (42–50%).

Purification and Characterization Techniques

Purification:

- Flash chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted cinnamic acid and byproducts.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) enhance purity to >98%.

Characterization data:

Data Tables and Comparative Analysis

Table 1: Comparison of Esterification Methods

| Method | Catalyst System | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|---|

| Steglich esterification | DCC/DMAP | 58–65 | 95 | 24 h |

| Mitsunobu reaction | DEAD/PPh₃ | 62–68 | 97 | 12 h |

| Enzymatic esterification | Candida antarctica | 42–50 | 90 | 72 h |

Table 2: Spectral Data Correlation

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cinnamate olefinic H | 7.70 | d (J=16.0 Hz) | 1H |

| 4-Methoxyphenoxy OCH₃ | 3.85 | s | 3H |

| Chromenone H-5 | 8.20 | s | 1H |

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Methoxy substitutions at the 3- or 4-position of the phenoxy/phenyl group modulate electronic effects, influencing binding to biological targets (e.g., enzymes like AChE or BChE) .

Physicochemical and Pharmacokinetic Properties

Data from analogues suggest trends in key parameters:

*Estimated using cinnamate’s logP (~3.0) and chromenone core contributions. †Based on cinnamate’s moderate polarity compared to dimethylcarbamate (higher lipophilicity) and 4-methoxybenzoate (bulkier aromatic system) .

Key Observations :

- Cinnamate derivatives balance lipophilicity and molecular size, making them suitable for oral bioavailability but less ideal for CNS targeting compared to smaller esters like dimethylcarbamate .

- Cyclohexanecarboxylate and similar aliphatic esters exhibit lower molecular masses and improved solubility, advantageous for formulation .

Biological Activity

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₂₁H₁₈O₅, with a molecular weight of 366.36 g/mol. The compound features a chromenone backbone linked to a cinnamate moiety, which is believed to contribute to its biological properties.

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

- Antioxidant Activity : It has been suggested that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against various pathogens.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting it may be a candidate for cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 20 | Apoptosis induction |

| MCF-7 | 24 | Apoptosis induction |

These findings suggest that the compound may selectively target cancerous cells while sparing normal cells, although further studies are needed to confirm these effects in vivo.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism by which it exerts these effects is still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in PubMed explored the anticancer potential of similar compounds with chromenone structures. The results indicated significant cytotoxic effects against various cancer cell lines, supporting the hypothesis that this compound may have similar effects.

- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of phenolic compounds related to chromenones. The findings revealed that these compounds displayed substantial antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential application for this compound in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate, and what intermediates are critical for regioselective coupling?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Prepare the chromene core via cyclocondensation of substituted phenols with β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis) .

- Step 2 : Functionalize the 7-hydroxy group of the chromene with a cinnamate moiety using Mitsunobu conditions (e.g., DIAD, PPh₃) or Steglich esterification (DCC/DMAP) to ensure regioselectivity .

- Key Intermediates : 4-Oxo-4H-chromen-7-ol derivatives and activated cinnamic acid (e.g., cinnamoyl chloride) are critical precursors. Monitor reaction progress via TLC or HPLC to avoid over-esterification.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., methoxyphenoxy protons at δ 3.8–4.2 ppm; chromen-4-one carbonyl at δ 175–180 ppm) . IR spectroscopy confirms ester carbonyl stretches (~1700–1750 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in molecular geometry. Refine data using SHELXL (for bond lengths/angles) and visualize with ORTEP/WinGX . For example, reports a monoclinic space group with , validating structural accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies, particularly when comparing cytotoxicity in different cell lines?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Data Normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) to minimize variability from manual cell counting.

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values across cell lines. Replicate experiments ≥3 times to identify outliers.

- Case Study : reports IC variations in PC-3 cells due to differences in dithiocarbamate hybrid stability; pre-treat compounds with glutathione to assess redox sensitivity .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with cytochrome P450 enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with PDB structures (e.g., 3NXU for CYP3A4). Set grid boxes around the heme active site and apply Lamarckian genetic algorithms for conformational sampling .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots and hydrogen bond occupancy (e.g., between cinnamate carbonyl and Arg-212 side chain) .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG. Compare results with experimental IC values from fluorescence-based inhibition assays .

Q. How can reaction conditions be optimized to enhance yield while minimizing by-products like dimerized chromene derivatives?

- Methodological Answer :

- Solvent Selection : Use anhydrous DMF or THF to suppress hydrolysis. Avoid protic solvents that promote dimerization via radical intermediates .

- Catalysis : Employ Pd(OAc)/Xantphos for Suzuki-Miyaura couplings (if aryl halides are intermediates) to improve cross-selectivity over homo-coupling .

- Temperature Control : Maintain reactions at 0–5°C during esterification to reduce side reactions. Monitor by LC-MS; quench with ice-water if dimerization is detected.

- Case Study : achieved 72% yield by optimizing stoichiometry (1:1.2 chromene:cinnamoyl chloride) and using DMAP as a nucleophilic catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.